

# An In-depth Technical Guide to 3-Bromobenzyl Alcohol: Discovery and History

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## Compound of Interest

Compound Name: *3-Bromobenzyl alcohol*

Cat. No.: *B105401*

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## Abstract

This technical guide provides a comprehensive overview of **3-Bromobenzyl alcohol** (CAS No. 15852-73-0), a key halogenated organic intermediate. The document details its physical, chemical, and spectroscopic properties, and outlines its historical context through the evolution of its synthetic methodologies. Detailed experimental protocols for its preparation are provided, along with a discussion of its applications, particularly as a building block in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries.

## Introduction

**3-Bromobenzyl alcohol**, with the chemical formula  $C_7H_7BrO$ , is a substituted aromatic alcohol.<sup>[1]</sup> Its structure consists of a benzyl alcohol core with a bromine atom at the meta-position of the benzene ring.<sup>[1]</sup> This arrangement of functional groups—a primary alcohol and an aryl bromide—makes it a versatile bifunctional molecule for organic synthesis. The hydroxyl group can be easily converted into other functionalities or used as a point of attachment, while the carbon-bromine bond is amenable to a wide range of cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.<sup>[2]</sup> Consequently, **3-Bromobenzyl alcohol** serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.<sup>[1]</sup>

## History and Discovery

The precise date of the initial discovery and synthesis of **3-Bromobenzyl alcohol** is not well-documented in readily available historical literature.<sup>[1]</sup> Its history is therefore best understood in the context of the development of fundamental organic reactions in the late 19th and early 20th centuries. Key advancements that enabled its synthesis include:

- Electrophilic Aromatic Substitution: The principles of directing effects in the bromination of aromatic rings.
- Reduction of Carbonyl Compounds: The discovery and refinement of reagents capable of selectively reducing aldehydes to alcohols.
- Sandmeyer and Related Reactions: Methods for introducing bromine onto an aromatic ring via diazotization of an amino group.

While a singular "discovery" paper is elusive, the compound's existence and utility are predicated on these foundational synthetic transformations. It is considered a fully synthetic compound with no known natural sources.<sup>[1]</sup>

## Physicochemical and Spectroscopic Data

**3-Bromobenzyl alcohol** is typically a colorless to light yellow liquid or a white to off-white crystalline solid at room temperature.<sup>[1]</sup> It exhibits moderate solubility in common organic solvents and is sparingly soluble in water.<sup>[1]</sup>

## Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	15852-73-0	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO	<a href="#">[1]</a>
Molecular Weight	187.03 g/mol	
Appearance	Colorless to light yellow liquid or white to off-white crystalline solid	<a href="#">[1]</a>
Boiling Point	165 °C at 16 mmHg	
Density	1.56 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.584	
Flash Point	>110 °C (>230 °F)	<a href="#">[3]</a>
Water Solubility	Sparingly soluble	<a href="#">[1]</a>

## Spectroscopic Data

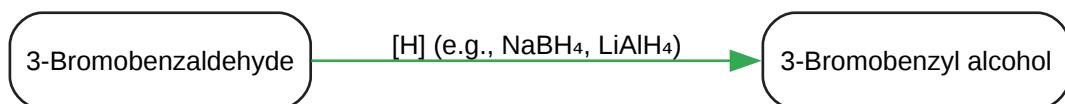
Spectrum Type	Key Features
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 7.42 (s, 1H), 7.35 (d, J=7.7 Hz, 1H), 7.18 (d, J=7.7 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H), 4.65 (s, 2H), 1.95 (s, 1H, OH)
IR (Gas Phase)	Major peaks indicative of O-H stretch (broad, ~3350 cm <sup>-1</sup> ), C-H stretch (aromatic, ~3050 cm <sup>-1</sup> ), C-H stretch (aliphatic, ~2880 cm <sup>-1</sup> ), C=C stretch (aromatic, ~1600, 1470 cm <sup>-1</sup> ), C-O stretch (~1030 cm <sup>-1</sup> ), and C-Br stretch.
Mass Spectrum (EI)	Molecular ion (M <sup>+</sup> ) peak at m/z 186/188 (due to bromine isotopes), with significant fragments corresponding to the loss of H <sub>2</sub> O and Br.

## Synthesis of 3-Bromobenzyl alcohol

The most common and reliable methods for the laboratory and industrial synthesis of **3-Bromobenzyl alcohol** involve the reduction of 3-bromobenzaldehyde or the transformation of other meta-substituted benzene derivatives.

## Reduction of 3-Bromobenzaldehyde

This is the most direct and widely used method for preparing **3-Bromobenzyl alcohol**. The aldehyde precursor is readily available, and its reduction to the primary alcohol is typically high-yielding and straightforward.



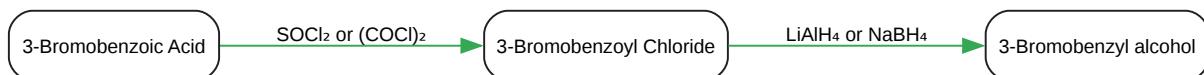
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### Reduction of 3-Bromobenzaldehyde to **3-Bromobenzyl alcohol**.

- **Reaction Setup:** In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.
- **Reduction:** Slowly add sodium borohydride (3.0 mmol) to the cooled solution in portions.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench it by the slow addition of 0.1 N sodium hydroxide solution (10 mL).
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography.

## Synthesis from 3-Bromobenzoic Acid

A two-step process involving the conversion of 3-bromobenzoic acid to its acid chloride, followed by reduction, can also yield **3-Bromobenzyl alcohol**.



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Two-step synthesis from 3-Bromobenzoic Acid.

## Other Synthetic Routes

Other potential, though less common, routes to **3-Bromobenzyl alcohol** include:

- Hydrolysis of 3-Bromobenzyl Halides: Nucleophilic substitution of a halide (e.g., 3-bromobenzyl bromide) with a hydroxide source.[1]
- Diazotization of 3-Aminobenzyl Alcohol: A Sandmeyer-type reaction where the amino group of 3-aminobenzyl alcohol is converted to a diazonium salt and subsequently displaced by a bromide ion.

## Applications in Research and Drug Development

**3-Bromobenzyl alcohol** is a versatile building block due to its two reactive sites. The hydroxyl group allows for the formation of ethers and esters, while the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation.

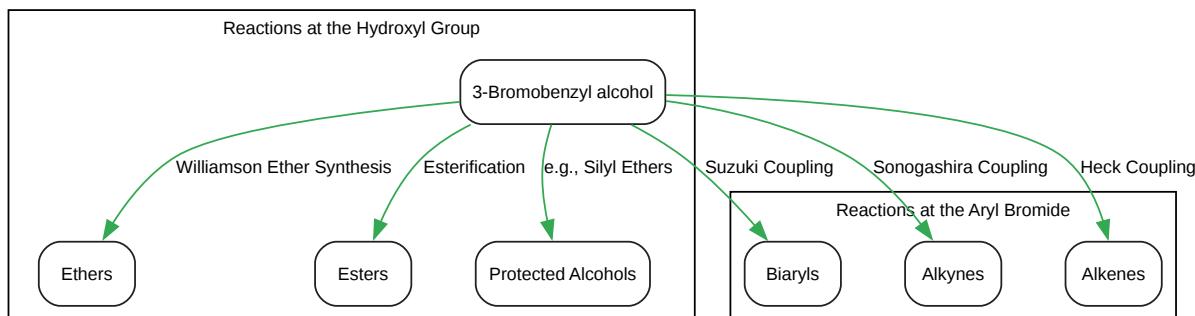
## Role as a Synthetic Intermediate

**3-Bromobenzyl alcohol** is used in the preparation of a variety of more complex molecules.

Examples include:

- tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate: An intermediate in the synthesis of various pharmaceutical compounds.[3]
- Silyl ethers: The hydroxyl group can be protected as a silyl ether, allowing for selective reactions at the aryl bromide position.[3]

- Cross-Coupling Reactions: The aryl bromide can participate in Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions to form more complex aromatic structures.



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Synthetic utility of **3-Bromobenzyl alcohol**.

## Use in Medicinal Chemistry and Drug Discovery

While a specific blockbuster drug synthesized directly from **3-bromobenzyl alcohol** is not prominently featured in the literature, its structural motif is present in numerous bioactive molecules. It serves as a valuable starting material for the synthesis of compound libraries for screening and lead optimization in drug discovery programs. Its utility is particularly evident in the synthesis of analogs of known drugs or natural products, where the 3-bromo-substituted phenyl ring can be used to explore structure-activity relationships and modulate pharmacokinetic properties. For example, it has been employed in the synthesis and biological evaluation of aromatic bisphosphonates.

## Safety and Handling

**3-Bromobenzyl alcohol** should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause irritation to the eyes, skin, and respiratory tract.<sup>[1]</sup> It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.<sup>[1]</sup>

## Conclusion

**3-Bromobenzyl alcohol** is a fundamental building block in organic synthesis with a rich history rooted in the development of classical organic reactions. Its bifunctional nature provides chemists with a versatile tool for the construction of complex molecules. The well-established protocols for its synthesis, combined with its utility in a wide range of chemical transformations, ensure its continued importance in academic research and the industrial synthesis of fine chemicals, pharmaceuticals, and agrochemicals. This guide has provided a comprehensive overview of its properties, synthesis, and applications to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

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